4'-Azidothymidine 5'-triphosphate

概要

説明

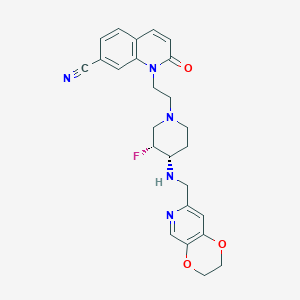

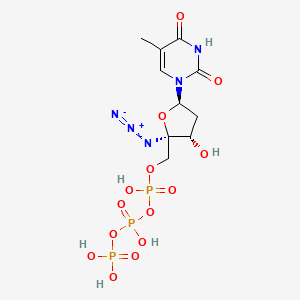

4’-Azidothymidine 5’-triphosphate is a compound that has selective action on reverse transcriptase of human immunodeficiency virus type 1 and human DNA polymerases alpha and beta . It is also known as Zidovudine or AZT . It was the first antiretroviral medication used to prevent and treat HIV/AIDS .

Synthesis Analysis

The synthesis of 4’-Azidothymidine 5’-triphosphate involves a chemical process suitable for obtaining both natural and highly modified NTPs . The approach includes the preparation of a reagent that enables the facile introduction and modification of three phosphate units . Converting thymidine to AZT requires substitution of the 3’ hydroxyl with an azido group while avoiding modification of the 5’ hydroxyl .Molecular Structure Analysis

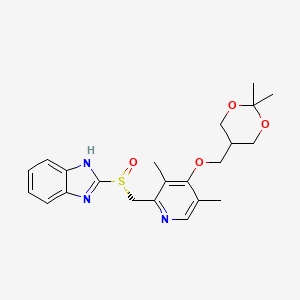

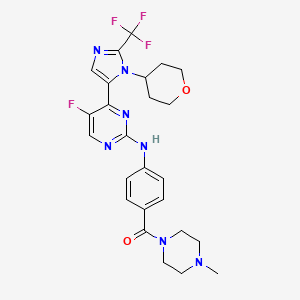

The molecular structure of 4’-Azidothymidine 5’-triphosphate is represented by the chemical formula C10H16N5O14P3 . It has an exact mass of 522.99 and a molecular weight of 523.180 . There are two crystallographically independent AZT molecules in the crystal asymmetric unit; they have similar conformations and differ primarily in the glycosyl torsion angle .Chemical Reactions Analysis

4’-Azidothymidine 5’-triphosphate exhibits a high selectivity towards HIV-1 reverse transcriptase . It competes well with thymidine 5’-triphosphate for binding to the HIV reverse transcriptase and also functions as an alternative substrate .Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Azidothymidine 5’-triphosphate are represented by its chemical formula C10H16N5O14P3 . It has an exact mass of 522.99 and a molecular weight of 523.180 . The elemental analysis shows that it contains C, 22.96; H, 3.08; N, 13.39; O, 42.81; P, 17.76 .科学的研究の応用

Phosphorylation and Interaction with Cellular Enzymes

4'-Azidothymidine 5'-triphosphate (AZT-TP) plays a significant role in cellular processes due to its interactions with various enzymes. It has been found to interact with DNA polymerases alpha, delta, and epsilon, as well as RNA primer-forming enzyme DNA primase. AZT-TP competes with natural dTTP, albeit at a slower rate, indicating its potential as an alternate substrate in DNA synthesis processes (Nickel et al., 1992).

Anti-HIV Activity

One of the most notable applications of AZT-TP is its anti-HIV activity. It has been shown to inhibit human immunodeficiency virus (HIV) replication in various cell lines. Studies indicate that AZT is phosphorylated within cells to AZT-TP, which then selectively binds to the HIV reverse transcriptase, effectively inhibiting the virus's ability to replicate its genetic material (Furman et al., 1986).

Metabolic Pathways and Cellular Effects

AZT-TP's effect on cellular metabolism and other cellular effects have been extensively studied. It has been observed that AZT-TP can influence the intracellular levels of dTTP, indicating an interaction with cellular metabolic pathways. This interplay is significant in understanding the drug's efficacy and potential side effects (Lewis et al., 1994).

Interaction with Mitochondrial DNA Polymerase

In addition to its effects on HIV reverse transcriptase, AZT-TP has been identified as an inhibitor of mitochondrial DNA polymerase-gamma. This finding is crucial in understanding the side effects of AZT, particularly in relation to mitochondrial dysfunction and associated conditions (Lewis et al., 1994).

Prodrug Development

The development of prodrugs of AZT, which are converted into AZT-TP in vivo, has been an area of significant research interest. These prodrugs aim to overcome some of the limitations of AZT, such as low bioavailability and rapid clearance. Research into novel prodrug formulations is ongoing to improve the therapeutic efficacy of AZT (Parang et al., 2000).

Photocrosslinking Applications

AZT-TP analogs have been used in photocrosslinking studies to investigate protein-DNA interactions. This application is particularly useful in studying the dynamics of transcription complexes and understanding the molecular interactions involved in gene expression (Bartholomew et al., 1994).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

[[(2R,3S,5R)-2-azido-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O14P3/c1-5-3-15(9(18)12-8(5)17)7-2-6(16)10(27-7,13-14-11)4-26-31(22,23)29-32(24,25)28-30(19,20)21/h3,6-7,16H,2,4H2,1H3,(H,22,23)(H,24,25)(H,12,17,18)(H2,19,20,21)/t6-,7+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEKENYUWQNKCU-NYNCVSEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@](O2)(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Azidothymidine 5'-triphosphate | |

CAS RN |

140158-13-0 | |

| Record name | 4'-Azidothymidine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140158130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Pentanol, 2-[[2-aMino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyriMidin-7-yl]aMino]-4-Methyl-, (2R)-](/img/structure/B1666241.png)

![N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide](/img/structure/B1666244.png)